

m-Phenylenediacetic acid molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *m*-Phenylenediacetic acid

Cat. No.: B1677531

[Get Quote](#)

An In-Depth Technical Guide to **m-Phenylenediacetic Acid** for Advanced Research Applications

Introduction

m-Phenylenediacetic acid, also known as 1,3-phenylenediacetic acid, is a dicarboxylic acid derivative of benzene. While not as extensively characterized in applied literature as its para-isomer, its unique 1,3-substitution pattern offers a distinct geometric vector for chemical synthesis, making it a valuable building block for researchers in materials science, polymer chemistry, and drug discovery. The two acetic acid moieties, separated by the meta-substituted phenyl ring, provide a rigid yet versatile scaffold for constructing complex molecular architectures, from metal-organic frameworks (MOFs) to novel pharmaceutical intermediates.

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond basic data to provide a Senior Application Scientist's perspective on the molecule's core properties, analytical characterization, synthesis, and potential applications, emphasizing the rationale behind experimental methodologies.

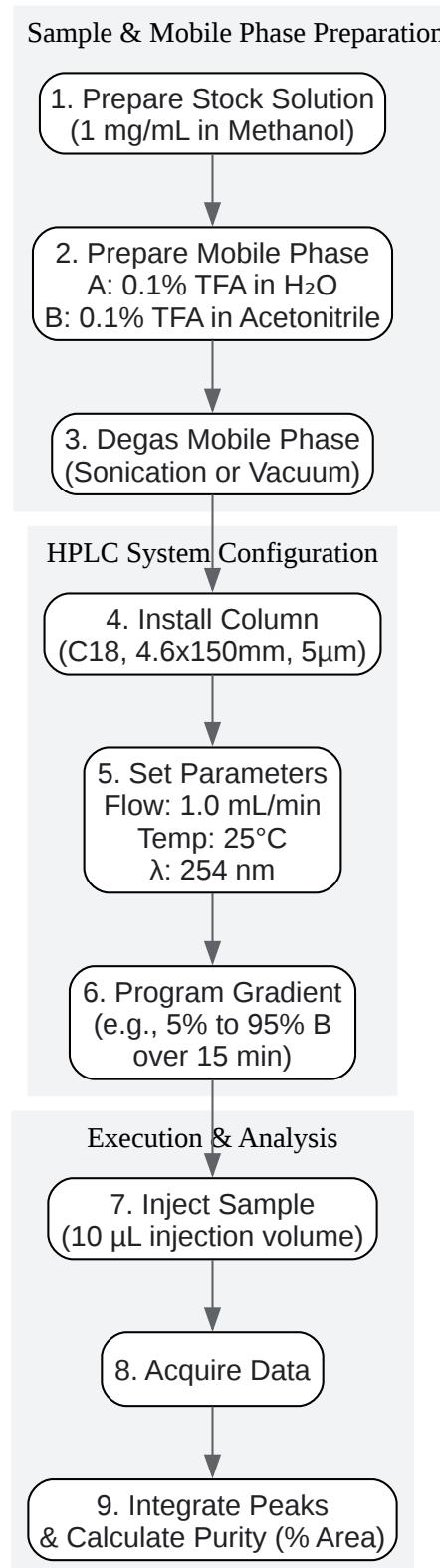
Core Molecular and Physicochemical Profile

The foundational step in utilizing any chemical building block is a thorough understanding of its intrinsic properties. These data govern everything from reaction stoichiometry and solvent selection to purification strategies and storage conditions.

m-Phenylenediacetic acid is an achiral molecule with a molecular weight of 194.18 g/mol and the chemical formula C₁₀H₁₀O₄.^{[1][2]} Its IUPAC name is 2-[3-(carboxymethyl)phenyl]acetic acid.^[1] The compound is a white to off-white crystalline powder, a physical form that suggests a well-ordered solid-state lattice, which is consistent with its relatively high melting point of 175-177 °C.^[3] This thermal stability is crucial for its use in reactions that may require elevated temperatures, such as polymerization.

Table 1: Key Physicochemical and Identification Data for **m-Phenylenediacetic Acid**

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₀ O ₄	[1][2]
Molecular Weight	194.18 g/mol	[1][2][3]
CAS Number	19806-17-8	[1]
IUPAC Name	2-[3-(carboxymethyl)phenyl]acetic acid	[1]
Synonyms	1,3-Phenylenediacetic acid, m-Benzenediacetic acid	[3]
Appearance	White to light yellow fine crystalline powder	[3]
Melting Point	175-177 °C	[3]
Solubility	Slightly soluble in water	[3]


Analytical Characterization: A Protocol for Purity and Quantification

Verifying the purity and identity of a starting material is a non-negotiable step in any research workflow. For a molecule like **m-phenylenediacetic acid**, High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard. The phenyl ring acts as an excellent chromophore, allowing for sensitive detection, while the carboxylic acid groups provide the necessary polarity for robust separation via reversed-phase chromatography.

Expertise in Method Development

The choice of a C18 column is deliberate; its nonpolar stationary phase provides strong hydrophobic interactions with the phenyl ring of the analyte. The mobile phase, a mixture of an aqueous acid and an organic solvent like acetonitrile, is designed to modulate the retention of the analyte. The acid (e.g., trifluoroacetic acid or phosphoric acid) serves to suppress the ionization of the carboxylic acid groups ($pK_a \approx 3.9$), ensuring a single, well-defined analyte form that produces a sharp, symmetrical peak.^[3] UV detection is optimal around 254 nm, a common wavelength for aromatic compounds.

Workflow for Purity Assessment by HPLC-UV

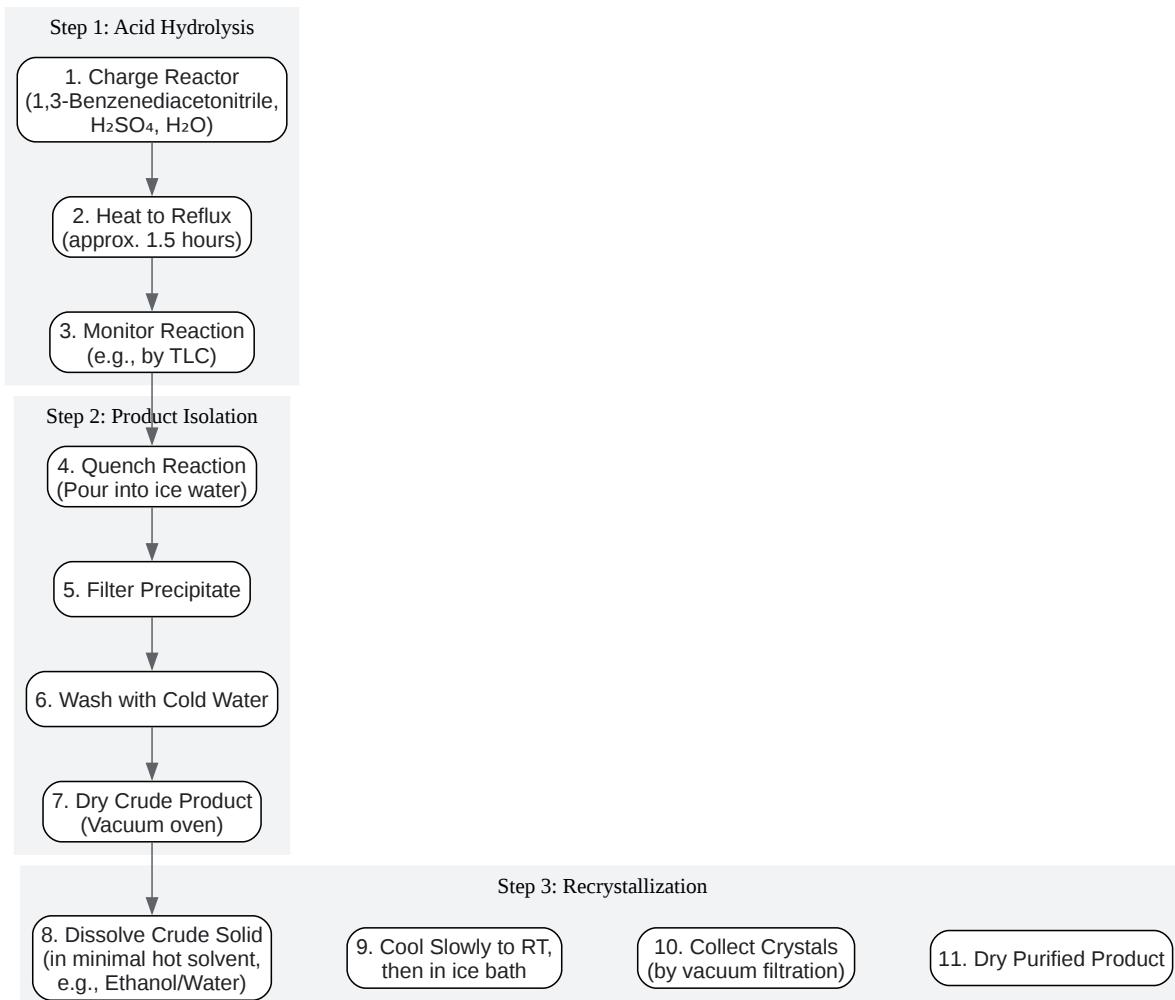
[Click to download full resolution via product page](#)

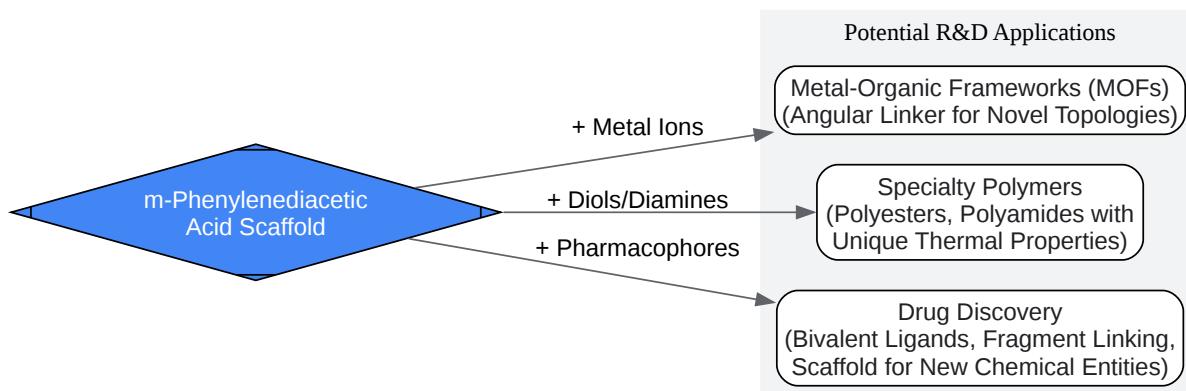
Caption: HPLC-UV workflow for purity analysis of **m-Phenylenediacetic acid**.

Detailed HPLC-UV Protocol

- Standard and Sample Preparation:
 - Accurately weigh and dissolve **m-phenylenediacetic acid** in methanol or a 1:1 mixture of acetonitrile and water to create a 1.0 mg/mL stock solution.
 - Further dilute this stock to a working concentration of approximately 50-100 µg/mL using the initial mobile phase composition.
- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
 - Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
 - Filter and degas both phases prior to use.
- Chromatographic Conditions:
 - Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 25 °C.
 - Detection Wavelength: 254 nm.
 - Injection Volume: 10 µL.
- Gradient Program:
 - 0-2 min: 5% B
 - 2-12 min: 5% to 95% B
 - 12-14 min: 95% B
 - 14-15 min: 95% to 5% B

- 15-20 min: 5% B (re-equilibration)
- System Validation and Analysis:
 - Perform a blank injection (mobile phase) to ensure no system contamination.
 - Inject the prepared sample. The retention time will be dependent on the specific column and system but should be consistent.
 - Purity is determined by calculating the peak area percentage: (Area of Main Peak / Total Area of All Peaks) * 100. A purity level of >97% is common for commercially available reagents.


Synthesis and Purification


While **m-phenylenediacetic acid** is commercially available, understanding its synthesis provides insight into potential impurities and scale-up strategies. A common laboratory-scale synthesis involves the acid-catalyzed hydrolysis of the corresponding dinitrile precursor, 1,3-benzenediacetonitrile.^[3]

Chemical Rationale

The nitrile groups (-C≡N) are susceptible to hydrolysis under strong acidic conditions (e.g., aqueous sulfuric acid) and heat. The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water. A series of proton transfers and tautomerization steps first yields an amide intermediate, which is then further hydrolyzed to the carboxylic acid, releasing ammonium sulfate as a byproduct. This two-step hydrolysis for each nitrile group is a robust and high-yielding transformation.

Synthesis and Purification Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. m-Phenylenediacetic acid | C10H10O4 | CID 29788 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 1,3-PHENYLENEDIACETIC ACID | 19806-17-8 [chemicalbook.com]
- To cite this document: BenchChem. [m-Phenylenediacetic acid molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1677531#m-phenylenediacetic-acid-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com